Bz-Arg-4-Abz-OH.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Arg-4-Abz-OH.HCl involves the reaction of benzoyl chloride with L-arginine to form Nα-Benzoyl-L-arginine. This intermediate is then reacted with 4-aminobenzoic acid to yield Bz-Arg-4-Abz-OH. The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and stored at 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Bz-Arg-4-Abz-OH.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl and arginine moieties.
Reduction: Reduced forms of the benzoyl group.
Substitution: Substituted derivatives at the benzoyl group.
Scientific Research Applications
Bz-Arg-4-Abz-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of high-purity peptides and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of Bz-Arg-4-Abz-OH.HCl involves its interaction with specific molecular targets, such as enzymes. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. This inhibition can be used to study enzyme kinetics and to develop potential therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Nα-Benzoyl-L-arginine ethyl ester hydrochloride
- Nα-Benzoyl-L-arginine p-nitroanilide hydrochloride
- Nα-Benzoyl-L-arginine methyl ester hydrochloride
Uniqueness
Bz-Arg-4-Abz-OH.HCl is unique due to its specific structure, which includes a benzoyl group and a 4-carboxyanilide moiety. This structure allows it to interact with a wide range of enzymes and makes it a valuable tool in enzymatic studies .
Properties
IUPAC Name |
4-[[2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZAVLAUJHUFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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